molecular formula C22H21FN4O5S2 B14966281 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B14966281
M. Wt: 504.6 g/mol
InChI Key: WQVCIUALWGLSMR-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienopyrazole core, and a pyrrolidinylsulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.

    Attachment of the Pyrrolidinylsulfonylbenzamide Moiety: This step involves the coupling of the thienopyrazole core with the pyrrolidinylsulfonylbenzamide moiety, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the thienopyrazole core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C22H21FN4O5S2

Molecular Weight

504.6 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C22H21FN4O5S2/c23-16-5-7-17(8-6-16)27-21(19-13-33(29,30)14-20(19)25-27)24-22(28)15-3-9-18(10-4-15)34(31,32)26-11-1-2-12-26/h3-10H,1-2,11-14H2,(H,24,28)

InChI Key

WQVCIUALWGLSMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)F

Origin of Product

United States

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